molecular formula C10H6Br2N2O B8498701 2-Bromo-1-(6-bromoquinoxalin-2-yl)ethanone

2-Bromo-1-(6-bromoquinoxalin-2-yl)ethanone

Cat. No.: B8498701
M. Wt: 329.97 g/mol
InChI Key: WKBHWAVHYOQOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(6-bromoquinoxalin-2-yl)ethanone is a useful research compound. Its molecular formula is C10H6Br2N2O and its molecular weight is 329.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

2-bromo-1-(6-bromoquinoxalin-2-yl)ethanone

InChI

InChI=1S/C10H6Br2N2O/c11-4-10(15)9-5-13-8-3-6(12)1-2-7(8)14-9/h1-3,5H,4H2

InChI Key

WKBHWAVHYOQOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (55.1 mg, 0.310 mmol) was added to a solution of 6-bromo-2-(1-ethoxyvinyl)quinoxaline (72 mg, 0.26 mmol) in THF (2 mL) and water (0.500 mL) and the mixture was stirred at rt for 2 h. The reaction was diluted with MeOH and purified by prep HPLC (H2O-MeOH with 10 mM NH4OAc buffer) to yield 2-bromo-1-(6-bromoquinoxalin-2-yl)ethanone (50 mg, 0.15 mmol, 59% yield) as white solid. LC-MS retention time 2.40 min; m/z 329 [M+H]+. (Column PHENOMENEX® Luna 3.0×50 mm S10. Solvent A=90% water: 10% methanol: 0.1% TFA. Solvent B=10% water: 90% methanol: 0.1% TFA. Flow Rate=4 mL/min. Start % B=0. Final % B=100. Gradient Time=3 min. Wavelength=220).
Name
Quantity
55.1 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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